5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid
Overview
Description
5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid is a chemical compound with the CAS number 893638-34-1 . It belongs to the family of five-membered heterocycles . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid is C7H7NO3 . The molecular weight is 153.14 .Scientific Research Applications
Stereoselective Synthesis Applications
5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid plays a significant role in stereoselective synthesis. It has been used in the synthesis of 4-amino-3-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-4-carboxylic acid, a conformationally constrained analogue of aspartic acid. This synthesis is noteworthy due to its improved efficiency and yield compared to previous methods (Conti et al., 2007).
Agricultural and Pharmaceutical Applications
Isoxazole derivatives, such as 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid, have diverse applications in agriculture and the pharmaceutical industry. They are utilized as synthetic precursors for other organic compounds and have been found in various bioactive molecules, exhibiting significant biological properties including antibacterial, anti-inflammatory, and antifungal activities (Mosallanezhad & Kiyani, 2019).
Catalysis and Green Chemistry
In the field of green chemistry, isoxazole derivatives are synthesized using environmentally friendly methods. For instance, salicylic acid has been used as a catalyst for the synthesis of isoxazole derivatives in water, demonstrating the potential for sustainable and efficient chemical processes (Mosallanezhad & Kiyani, 2018).
Synthesis of Bioactive Compounds
Isoxazole derivatives, including 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid, are important in the synthesis of bioactive compounds. For example, they have been used to create compounds with antimicrobial and antifungal activity, particularly effective against resistant strains like methicillin-resistant Staphylococcus aureus (Kathiravan et al., 2017).
Neuroprotection and Glutamate Receptors
These compounds have also been explored for their neuroprotective effects and interactions with glutamate receptors. Certain stereoisomers of dihydroisoxazole amino acids have shown significant neuroprotective effects and NMDA receptor antagonism, suggesting potential applications in neurological research (Conti et al., 2005).
Organic Synthesis and Cycloaddition Reactions
5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid is instrumental in various organic synthesis processes, particularly in cycloaddition reactions. These reactions are crucial for constructing complex molecular structures, demonstrating the compound's versatility in synthetic organic chemistry (Dang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFBJOQPEAXQKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)ON=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629700 | |
Record name | 5,6-Dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid | |
CAS RN |
893638-34-1 | |
Record name | 5,6-Dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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